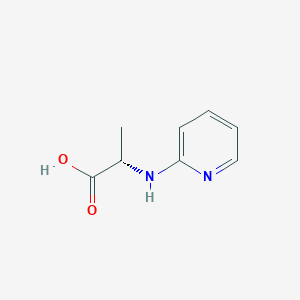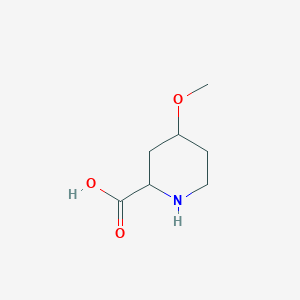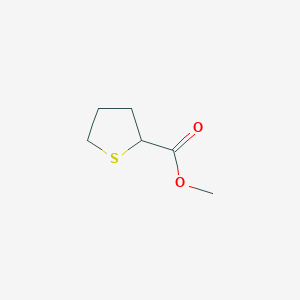![molecular formula C27H23N3O6 B037879 1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene CAS No. 121514-80-5](/img/structure/B37879.png)
1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene, commonly known as IPDI, is a diisocyanate compound that has gained a lot of attention in scientific research due to its unique chemical properties. It is used as a crosslinking agent in the synthesis of polyurethane polymers, which have a wide range of applications in various fields such as coatings, adhesives, and foams.
Mecanismo De Acción
IPDI acts as a crosslinking agent in the synthesis of polyurethane polymers. It reacts with the hydroxyl groups of polyols to form urethane linkages, which crosslink the polymer chains and increase the strength and durability of the material. The crosslinking process also results in the formation of a three-dimensional network structure, which gives the material its unique properties such as elasticity, flexibility, and resistance to heat and chemicals.
Biochemical and Physiological Effects
IPDI is not known to have any significant biochemical or physiological effects. However, it is a potent respiratory sensitizer and can cause respiratory sensitization in individuals exposed to it. Therefore, proper precautions should be taken to avoid exposure to IPDI.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPDI in lab experiments is its ability to form crosslinked polyurethane polymers, which have a wide range of applications in various fields. IPDI is also relatively easy to handle and has a long shelf life. However, IPDI is a potent respiratory sensitizer and can cause respiratory sensitization in individuals exposed to it. Therefore, proper precautions should be taken to avoid exposure to IPDI.
Direcciones Futuras
There are several future directions for the scientific research on IPDI. One of the areas of research is the development of new methods for the synthesis of IPDI and its derivatives. Another area of research is the investigation of the properties and applications of IPDI-based polyurethane polymers in various fields such as coatings, adhesives, and foams. Additionally, the use of IPDI in the production of thermoplastic polyurethanes for medical devices, automotive parts, and sports equipment is an area of research that has great potential for future development.
Métodos De Síntesis
The synthesis of IPDI involves the reaction of 4,4'-diphenylmethane diisocyanate with two molecules of 4-hydroxybenzyl alcohol in the presence of a catalyst. The reaction results in the formation of IPDI, which is a white crystalline solid with a melting point of 82-84°C.
Aplicaciones Científicas De Investigación
IPDI has been extensively studied in scientific research due to its unique chemical properties. It is used as a crosslinking agent in the synthesis of polyurethane polymers, which have a wide range of applications in various fields such as coatings, adhesives, and foams. IPDI is also used in the production of thermoplastic polyurethanes, which are used in the manufacturing of medical devices, automotive parts, and sports equipment.
Propiedades
IUPAC Name |
1-[2,2-bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6/c1-2-27(15-34-24-9-3-21(4-10-24)28-18-31,16-35-25-11-5-22(6-12-25)29-19-32)17-36-26-13-7-23(8-14-26)30-20-33/h3-14H,2,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXSOCSVDGFNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=C(C=C1)N=C=O)(COC2=CC=C(C=C2)N=C=O)COC3=CC=C(C=C3)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647640 |
Source


|
| Record name | 1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene | |
CAS RN |
121514-80-5 |
Source


|
| Record name | 1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)


![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)



![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)

